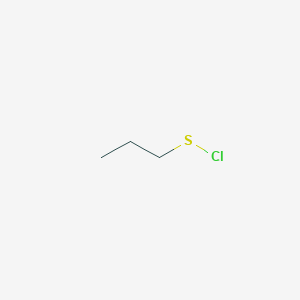

Propyl sulfenyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7ClS |

|---|---|

Molecular Weight |

110.61 g/mol |

IUPAC Name |

propyl thiohypochlorite |

InChI |

InChI=1S/C3H7ClS/c1-2-3-5-4/h2-3H2,1H3 |

InChI Key |

DNAHRRFQXGRERW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCl |

Origin of Product |

United States |

Initiation:the Process Begins with the Homolytic Cleavage of the Weakest Bond in the Molecule, the S Cl Bond, to Generate Two Radical Species: a Propylthiyl Radical and a Chlorine Radical.

CH₃CH₂CH₂SCl + energy (hν or Δ) → CH₃CH₂CH₂S• + Cl•

Propagation:these Highly Reactive Radicals then Propagate the Chain by Reacting with Stable Molecules to Generate New Radicals. This Phase Consists of Two Main Steps:

Step 2a (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from a substrate molecule (e.g., an alkane, R-H), producing hydrogen chloride and an alkyl radical (R•).

Cl• + R-H → HCl + R•

Step 2b (Radical Substitution): The newly formed alkyl radical reacts with another molecule of propyl sulfenyl chloride to form the product and regenerate a propylthiyl radical, which continues the chain. Alternatively, a chain mechanism can be proposed where both chlorine and thiyl radicals act as chain carriers. google.com

R• + CH₃CH₂CH₂SCl → R-S-CH₂CH₂CH₃ + Cl•

Termination:the Chain Reaction Concludes when Two Radical Species Combine to Form a Stable, Non Radical Molecule. This Can Occur in Several Ways:

Influence of Catalysis on Reaction Mechanisms

The reactions of this compound can be influenced by catalysts, which can alter the reaction rate and, in some cases, the mechanistic pathway. Lewis acids are one class of catalysts that can significantly impact the reactivity of sulfenyl chlorides.

A Lewis acid (e.g., AlCl₃, BF₃, ZnCl₂) can catalyze nucleophilic substitution reactions by enhancing the electrophilicity of the sulfur atom. The proposed mechanism involves the following steps:

Activation of the Electrophile: The Lewis acid coordinates with one of the lone pairs of electrons on the chlorine atom of the this compound.

Increased Electrophilicity: This coordination polarizes the S-Cl bond, withdrawing electron density from the sulfur atom and making it a much stronger electrophile. This complex can be represented as CH₃CH₂CH₂S-Cl--[LA].

Facilitated Nucleophilic Attack: The activated complex is now significantly more susceptible to attack by a weak nucleophile (such as an alcohol or an alkene). The rate of the nucleophilic attack is thereby increased.

Product Formation: Following the nucleophilic attack, the leaving group departs as a complex with the Lewis acid (e.g., [Cl-LA]⁻), which is then released upon workup.

This catalytic approach lowers the activation energy for the nucleophilic substitution, allowing the reaction to proceed more rapidly or under milder conditions than the uncatalyzed counterpart. While specific studies on this compound are not abundant, this mechanism is a well-established principle in organic chemistry for activating alkyl halides and related compounds towards nucleophilic attack. masterorganicchemistry.com

Table 3: Proposed Mechanism for Lewis Acid Catalysis

| Step | Description | Role of Catalyst |

| 1 | Coordination | The Lewis acid (LA) coordinates to the chlorine atom of this compound. |

| 2 | Activation | The S-Cl bond is polarized, increasing the electrophilicity of the sulfur atom. |

| 3 | Nucleophilic Attack | A nucleophile attacks the activated sulfur center at an enhanced rate. |

| 4 | Product Release | The product is formed, and the Lewis acid is regenerated or released during workup. |

Derivatization and Transformative Reactions for Propyl Sulfenyl Chloride in Organic Synthesis

Synthesis of Alkylsulfenates

The reaction of propyl sulfenyl chloride with alcohols or alkoxides provides a direct route to the synthesis of propylsulfenate esters. In this transformation, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. The reaction typically proceeds rapidly and is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. wikipedia.org

The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom, leading to the displacement of the chloride ion and the formation of a protonated intermediate. The base then deprotonates this intermediate to yield the final propylsulfenate ester. The choice of alcohol can be varied, allowing for the synthesis of a diverse range of sulfenate esters.

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol | Methyl propylsulfenate | CH₃CH₂CH₂-S-OCH₃ |

| Ethanol | Ethyl propylsulfenate | CH₃CH₂CH₂-S-OCH₂CH₃ |

| Isopropanol | Isopropyl propylsulfenate | CH₃CH₂CH₂-S-OCH(CH₃)₂ |

| tert-Butanol | tert-Butyl propylsulfenate | CH₃CH₂CH₂-S-OC(CH₃)₃ |

Synthesis of Dialkyl Disulfides

This compound can be converted to dialkyl disulfides, most notably the symmetrical dipropyl disulfide, through reduction or reaction with a thiol. A common method involves the reaction of the sulfenyl chloride with a suitable reducing agent. Another straightforward approach is the reaction of this compound with propanethiol in the presence of a base. In this reaction, the thiolate anion, formed by deprotonation of the thiol, acts as a potent nucleophile, attacking the sulfur atom of the sulfenyl chloride to form the disulfide bond and displace the chloride ion.

| Coreactant | Product Name | Reaction Type |

|---|---|---|

| Propanethiol (CH₃CH₂CH₂SH) | Dipropyl disulfide | Nucleophilic Substitution |

| Methanethiol (CH₃SH) | Methyl propyl disulfide | Nucleophilic Substitution |

| Reducing Agent (e.g., H₂S) | Dipropyl disulfide | Reduction/Condensation |

Reactions with Carbon-based Nucleophiles and Organometallics

The electrophilic nature of the sulfur atom in this compound makes it a prime target for attack by a variety of carbon-based nucleophiles, including organometallic reagents like Grignard (organomagnesium) and organolithium reagents, as well as enolates. libretexts.orgwikipedia.org These reactions are fundamental for the formation of carbon-sulfur bonds, yielding thioethers (sulfides).

When reacted with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the carbanionic portion of the organometallic compound attacks the sulfur atom of this compound, displacing the chloride and forming a new C-S bond. chemistrysteps.com Similarly, enolates, which are generated from carbonyl compounds by treatment with a base, can react at their α-carbon with this compound to produce α-thio carbonyl compounds.

| Carbon Nucleophile | Product Name | Product Structure |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Methyl propyl sulfide (B99878) | CH₃CH₂CH₂-S-CH₃ |

| Phenyllithium (C₆H₅Li) | Phenyl propyl sulfide | CH₃CH₂CH₂-S-C₆H₅ |

| Lithium enolate of acetone | 1-(Propylthio)propan-2-one | CH₃CH₂CH₂-S-CH₂C(O)CH₃ |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl propyl sulfide | CH₃CH₂CH₂-S-CH₂CH₃ |

Formation of Sulfur-containing Cyclic Structures (e.g., Thiiranium ions)

This compound readily undergoes electrophilic addition reactions with alkenes. wikipedia.org This reaction is a cornerstone of sulfenyl halide chemistry and proceeds through a cyclic, three-membered intermediate known as a thiiranium ion (or episulfonium ion). libretexts.org

The mechanism begins with the pi bond of the alkene acting as a nucleophile, attacking the electrophilic sulfur atom of this compound. youtube.com Simultaneously, the sulfur atom uses one of its lone pairs to attack one of the alkene carbons, forming a three-membered ring and expelling the chloride ion. libretexts.org This thiiranium ion intermediate is highly reactive. The subsequent step involves nucleophilic attack on one of the ring carbons by the chloride ion (or another available nucleophile). This attack occurs from the side opposite to the sulfur bridge, resulting in a stereospecific anti-addition across the double bond. The final product is a 1,2-difunctionalized alkane, typically a β-chloro thioether.

| Alkene Reactant | Intermediate | Final Product Name |

|---|---|---|

| Ethene (CH₂=CH₂) | Propylthiiranium ion | 1-Chloro-2-(propylthio)ethane |

| Propene (CH₃CH=CH₂) | 1-Methyl-2-propylthiiranium ion | 1-Chloro-2-(propylthio)propane (Markovnikov adduct) & 2-Chloro-1-(propylthio)propane (anti-Markovnikov adduct) |

| Cyclohexene | 7-Propyl-7-thiabicyclo[4.1.0]heptanium ion | trans-1-Chloro-2-(propylthio)cyclohexane |

Advanced Spectroscopic and Analytical Characterization Techniques for Propyl Sulfenyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For propyl sulfenyl chloride, both ¹H and ¹³C NMR would provide unambiguous evidence for the propyl group and reveal the electronic influence of the sulfenyl chloride moiety.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three chemically non-equivalent sets of protons. The protons on the carbon adjacent to the sulfur atom (α-CH₂) would be the most deshielded due to the inductive effect of the electronegative sulfur and chlorine atoms, thus appearing furthest downfield. The terminal methyl protons (γ-CH₃) would be the most shielded and appear furthest upfield. The spectrum would exhibit characteristic splitting patterns based on the n+1 rule, with the methyl signal appearing as a triplet, and the two methylene (B1212753) signals appearing as complex multiplets (a sextet for the β-CH₂ and a triplet for the α-CH₂).

| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ||

|---|---|---|

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | CH₃-CH₂-CH₂-SCl (γ) | ~1.0 - 1.2 |

| CH₃-CH₂-CH₂-SCl (β) | ~1.7 - 1.9 | |

| CH₃-CH₂-CH₂-SCl (α) | ~3.1 - 3.4 | |

| ¹³C | CH₃-CH₂-CH₂-SCl (γ) | ~11 - 13 |

| CH₃-CH₂-CH₂-SCl (β) | ~25 - 28 | |

| CH₃-CH₂-CH₂-SCl (α) | ~48 - 52 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes are the C-S and S-Cl stretching frequencies, which serve as diagnostic markers.

Detailed vibrational analyses have been performed on methanesulfenyl chloride (CH₃SCl), providing reliable frequency assignments for these crucial bonds. The C-S stretching vibration is typically observed in the 700-750 cm⁻¹ range, while the S-Cl stretch appears at a lower frequency, generally between 500-540 cm⁻¹. Both modes can be active in both IR and Raman spectra. The spectrum of this compound would also be characterized by strong C-H stretching vibrations from the propyl group in the 2850-3000 cm⁻¹ region, along with various C-H bending and rocking modes at lower wavenumbers.

| Characteristic Vibrational Frequencies for Alkanesulfenyl Chlorides (Data from CH₃SCl) | |

|---|---|

| Vibrational Mode | Typical Frequency (cm⁻¹) |

| C-H Stretch | 2850 - 3000 |

| C-S Stretch | 700 - 750 |

| S-Cl Stretch | 500 - 540 |

Mass Spectrometry for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

The mass spectrum of this compound (molecular formula C₃H₇SCl) would exhibit a distinct molecular ion peak (M⁺). A crucial diagnostic feature would be the presence of an isotopic peak at M+2, approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 ratio is due to the natural abundance of the chlorine isotopes, ³⁵Cl and ³⁷Cl.

Electron impact ionization would induce fragmentation of the molecule. Common fragmentation pathways would include the cleavage of the S-Cl bond to lose a chlorine radical (∙Cl), and cleavage of the C-S bond. Alpha-cleavage, the breaking of the Cα-Cβ bond, is also a probable pathway.

| Predicted Mass Spectrometry Data for this compound (C₃H₇SCl) | ||

|---|---|---|

| m/z Value | Ion/Fragment | Notes |

| 110/112 | [CH₃CH₂CH₂SCl]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 75 | [CH₃CH₂CH₂S]⁺ | Loss of ∙Cl |

| 69/71 | [SCl]⁺ | Loss of propyl radical (∙C₃H₇) |

| 43 | [C₃H₇]⁺ | Propyl cation |

Electron Diffraction and X-ray Crystallography for Gas and Solid-State Structure

Precise molecular geometry, including bond lengths and angles, can be determined for volatile compounds in the gas phase using electron diffraction. For crystalline solids, X-ray crystallography provides the definitive solid-state structure.

This compound is a liquid at room temperature, making X-ray crystallography unsuitable for its direct analysis. However, the technique would be invaluable for characterizing any stable, crystalline derivatives. The gas-phase structure of the analogous methanesulfenyl chloride has been determined by electron diffraction, providing key geometric parameters for the C-S-Cl functional group. These studies reveal the C-S and S-Cl bond distances and the C-S-Cl bond angle, which define the core geometry of this class of compounds.

| Gas-Phase Molecular Structure Parameters for Methanesulfenyl Chloride (CH₃SCl) from Electron Diffraction | |

|---|---|

| Parameter | Value |

| C-S Bond Length (r) | 1.815 Å |

| S-Cl Bond Length (r) | 2.030 Å |

| C-S-Cl Bond Angle (∠) | 100.4° |

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. Simple alkanesulfenyl chlorides are characteristically yellow, which indicates absorption of light at the violet-blue end of the visible spectrum or in the near-UV region.

The color arises from an electronic transition involving the promotion of a non-bonding (n) electron, located on the sulfur or chlorine atoms, to a higher energy anti-bonding sigma orbital (σ). This n → σ transition is relatively low in energy, placing the absorption maximum (λmax) in the near-UV range. For methanesulfenyl chloride, this absorption occurs at approximately 355 nm. This compound is expected to have a similar absorption profile, as the electronic transition is primarily localized to the C-S-Cl chromophore.

| Electronic Spectroscopy Data for Alkanesulfenyl Chlorides (Data from CH₃SCl) | ||

|---|---|---|

| Compound | λmax (nm) | Electronic Transition |

| Methanesulfenyl chloride | ~355 nm | n → σ* |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface.

For this compound, XPS would detect signals for carbon (C 1s), sulfur (S 2p), and chlorine (Cl 2p). The binding energy of a core electron is sensitive to the chemical environment of the atom. The S 2p binding energy in a sulfenyl chloride would be expected at a higher value than that found in a simple sulfide (B99878) or thiol (~162-164 eV) due to the electron-withdrawing inductive effect of the adjacent chlorine atom. The Cl 2p binding energy for an organic chloride is typically found around 200 eV. The C 1s spectrum could potentially resolve the different carbon environments of the propyl chain.

| Expected Core Level Binding Energies (eV) for this compound from XPS | |

|---|---|

| Core Level | Expected Binding Energy (eV) |

| C 1s | ~285 - 287 |

| Cl 2p₃/₂ | ~200 - 201 |

| S 2p₃/₂ | ~164 - 166 |

Theoretical and Computational Chemistry Approaches to Propyl Sulfenyl Chloride

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for providing high-accuracy insights into molecular systems. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For propyl sulfenyl chloride (CH₃CH₂CH₂SCl), this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Due to the rotational freedom around the C-C and C-S single bonds, this compound is expected to have multiple conformers. A computational analysis of the conformational landscape would identify the different stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers would indicate their population distribution at a given temperature. Key dihedral angles to consider would be the C-C-C-S and C-C-S-Cl angles. It is anticipated that staggered conformations would be energetically favored over eclipsed conformations to minimize steric hindrance.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are estimated values based on typical bond lengths and angles for similar molecules. Actual values would be determined through specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.8 Å |

| S-Cl Bond Length | ~2.0 Å |

| C-S-Cl Bond Angle | ~100-105° |

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. For this compound, a key reaction to study would be its electrophilic addition to an alkene.

A theoretical study on the reaction of methylsulfenyl chloride with styrene (B11656) using the B3LYP functional with the 6-31++G(d, p) basis set revealed that the addition proceeds as a single-step reaction through a concerted transition state. scispace.com The calculations showed that as the reactants approach the transition state, the S-Cl bond weakens and the new S-C bond begins to form. scispace.com A significant charge separation in the S-Cl bond within the transition state suggests an ionic character. scispace.com The activation energy for this process was calculated to be relatively high, indicating that the reaction may proceed slowly and that the polarity of the solvent could play a crucial role in lowering this energy barrier. scispace.com A similar mechanistic pathway would be anticipated for this compound, with the propyl group potentially introducing subtle steric and electronic effects.

Semi-Empirical Methods in Electronic Structure Analysis

Semi-empirical electronic structure methods simplify the complex equations of ab initio calculations by using parameters derived from experimental data. escholarship.org While less accurate than DFT or higher-level ab initio methods, they are computationally much faster, making them suitable for preliminary analyses of large molecules or for screening purposes. For this compound, semi-empirical methods could be employed to quickly estimate its electronic properties, such as orbital energies and atomic charges, and to perform initial explorations of its conformational landscape before undertaking more computationally expensive calculations. However, for detailed and accurate descriptions of reaction barriers and transition states, DFT or ab initio methods are generally required. escholarship.org

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comchemrxiv.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and chlorine atoms, making these sites susceptible to attack by electrophiles. The LUMO is likely to be an antibonding orbital, specifically the σ* orbital of the S-Cl bond. This would make the S-Cl bond susceptible to cleavage upon nucleophilic attack. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity in reactions such as electrophilic additions to alkenes.

Table 2: Conceptual Frontier Orbital Properties of this compound

| Orbital | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|

| HOMO | Sulfur and Chlorine lone pairs | Electron donation in electrophilic reactions |

| LUMO | S-Cl (σ*) antibonding orbital | Electron acceptance in nucleophilic attack, leading to S-Cl bond cleavage |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wisc.eduusc.edu This method provides insights into the charge distribution and interactions between orbitals within a molecule.

An NBO analysis of this compound would quantify the natural atomic charges on each atom, revealing the polarity of the bonds. The S-Cl bond is expected to be highly polarized, with a partial positive charge on the sulfur atom and a partial negative charge on the more electronegative chlorine atom. The analysis would also describe the hybridization of the atomic orbitals that form the bonds.

Specialized Applications and Functional Materials Design Involving Propyl Sulfenyl Chloride

Role as Synthetic Intermediates in Fine Chemical Synthesis

Propyl sulfenyl chloride is a valuable reagent in fine chemical synthesis, primarily acting as an electrophilic source of the propylthio group. Its reactions with various nucleophiles lead to the formation of new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds, which are pivotal in the construction of more complex molecules. wikipedia.org

One of the fundamental reactions of this compound is its addition to unsaturated carbon-carbon bonds. For instance, it readily reacts with alkenes in an electrophilic addition reaction to form β-chloro thioethers. researchgate.net This reaction proceeds through a cyclic episulfonium ion intermediate, which is then opened by the chloride ion. The regioselectivity of this addition typically follows Markovnikov's rule, with the sulfur atom adding to the less substituted carbon. Similarly, the addition to alkynes yields β-chloro vinyl sulfides. acs.org These products are valuable intermediates themselves, as the chlorine atom can be subsequently displaced by other nucleophiles, and the thioether or vinyl sulfide (B99878) moiety can undergo further transformations.

This compound also reacts with a range of other nucleophiles. With amines, it forms sulfenamides, and with alcohols and phenols, it yields sulfenate esters. wikipedia.org These reactions are crucial for the synthesis of various sulfur-containing fine chemicals that may have applications in pharmaceuticals, fragrances, and specialty polymers. The reactivity of this compound allows for its use in multi-step synthetic sequences where the introduction of a sulfur-containing functional group is required.

Table 1: Representative Reactions of this compound in Fine Chemical Synthesis

| Nucleophile/Substrate | Reaction Type | Product Class |

| Alkene (e.g., Ethene) | Electrophilic Addition | β-Chloro thioether |

| Alkyne (e.g., Ethyne) | Electrophilic Addition | β-Chloro vinyl sulfide |

| Amine (e.g., Diethylamine) | Nucleophilic Substitution | Sulfenamide (B3320178) |

| Alcohol (e.g., Ethanol) | Nucleophilic Substitution | Sulfenate ester |

Stereoselective Synthesis of Chiral Sulfoxides and Related Compounds

Chiral sulfoxides are of significant importance in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. acs.orgnih.gov this compound can be a key starting material in the stereoselective synthesis of chiral propyl sulfoxides. The general strategy involves the reaction of this compound with a chiral alcohol to form a diastereomeric mixture of sulfenate esters. These diastereomers can then be separated, for example by chromatography, and each diastereomer can be converted to a single enantiomer of the desired sulfoxide (B87167).

A common approach involves the reaction of this compound with a chiral auxiliary, such as a chiral alcohol, to form diastereomeric sulfenates. These can be separated and then reacted with a Grignard reagent (R'-MgBr) in a stereospecific substitution reaction to yield the chiral sulfoxide.

Alternatively, the mixture of diastereomeric sulfenates can be oxidized to the corresponding sulfinates. The diastereomeric sulfinates are often more easily separated due to their higher crystallinity. Subsequent reaction of the separated sulfinates with an organometallic reagent provides the enantiomerically pure sulfoxides. The stereochemical outcome of these reactions is generally predictable and allows for the synthesis of both enantiomers of a target sulfoxide by choosing the appropriate diastereomer of the intermediate. nih.gov

Table 2: General Approach to Chiral Propyl Sulfoxides

| Step | Reagents | Intermediate/Product | Stereochemical Control |

| 1 | This compound, Chiral alcohol | Diastereomeric sulfenate esters | Formation of diastereomers |

| 2 | Separation (e.g., chromatography) | Separated diastereomeric sulfenates | Isolation of diastereomers |

| 3 | Grignard reagent (R'-MgBr) | Enantiomerically enriched sulfoxide | Stereospecific substitution |

Building Blocks for Polyfunctional Organic Molecules

The reactivity of this compound makes it an excellent building block for the synthesis of polyfunctional organic molecules. By introducing a propylthio group and a chlorine atom in a single step, it provides two sites for further functionalization. masterorganicchemistry.commasterorganicchemistry.com

The addition of this compound to a molecule containing multiple double bonds can lead to the formation of complex polyfunctionalized adducts. For example, reaction with a diene can result in the formation of a molecule with two thioether and two chloro functionalities. These can be further elaborated through nucleophilic substitution of the chlorine atoms and oxidation or other transformations of the sulfur atoms.

This building block approach is particularly useful in the construction of heterocyclic compounds. ijnrd.orgmdpi.comnih.gov For instance, the product of the reaction between this compound and an appropriately functionalized alkene can undergo an intramolecular cyclization to form sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The propylthio group can influence the electronic properties and lipophilicity of the final molecule, which can be crucial for its intended application.

Table 3: Functionalization of this compound Adducts

| Adduct Type | Subsequent Reaction | Resulting Functional Group |

| β-Chloro thioether | Nucleophilic substitution of Cl | Ether, Amine, Thioether, etc. |

| β-Chloro thioether | Oxidation of S | Sulfoxide, Sulfone |

| β-Chloro thioether | Intramolecular cyclization | Sulfur-containing heterocycle |

Integration into Sulfur-Containing Agrochemicals and Materials

Sulfur-containing compounds are widely used in the agrochemical industry as fungicides, herbicides, and insecticides. nih.gov this compound can serve as a precursor for the synthesis of such agrochemicals. For instance, the reaction of this compound with amines leads to sulfenamides. Certain sulfenamide derivatives have been developed as fungicides. wikipedia.org The propyl group can be strategically incorporated to tune the biological activity and physical properties of the agrochemical.

In the field of materials science, sulfenyl chlorides are utilized in the synthesis of sulfur-containing polymers and functional materials. chemistryviews.orgkorea.ac.krwiley.com this compound can be used to introduce propylthio side chains onto polymer backbones, which can impart specific properties such as increased refractive index, improved thermal stability, or enhanced adhesion. The addition of this compound to unsaturated monomers, followed by polymerization, is a potential route to novel sulfur-containing polymers with tailored properties.

For example, the reaction of this compound with a diene monomer could be a step in the synthesis of a specialty rubber with enhanced properties. The incorporated sulfur can also act as a site for cross-linking or vulcanization, a critical process in rubber production.

Table 4: Potential Applications in Agrochemicals and Materials

| Application Area | Synthetic Route Involving this compound | Potential Product/Material |

| Agrochemicals | Reaction with specific amines | Propylsulfenamide-based fungicides |

| Agrochemicals | Multi-step synthesis starting from an addition product | Herbicides or insecticides with a propylthio moiety |

| Materials Science | Addition to unsaturated monomers followed by polymerization | Sulfur-containing specialty polymers |

| Materials Science | Grafting onto existing polymer backbones | Surface-modified materials with tailored properties |

Historical Development and Future Research Directions in Propyl Sulfenyl Chloride Chemistry

Evolution of Synthetic Strategies

The synthesis of alkyl sulfenyl chlorides, including propyl sulfenyl chloride, has evolved from classical, often harsh, methods to more refined and varied strategies. The primary challenge in their synthesis is the inherent reactivity of the S-Cl bond, which makes the compounds susceptible to decomposition and side reactions.

Historically, the most fundamental method for preparing sulfenyl chlorides is the Zincke disulfide reaction , which involves the direct chlorination of a disulfide. d-nb.info For this compound, this would involve the reaction of dipropyl disulfide with elemental chlorine (Cl₂).

Reaction: CH₃CH₂CH₂SSCH₂CH₂CH₃ + Cl₂ → 2 CH₃CH₂CH₂SCl

This method, while foundational, often requires careful control of reaction conditions to prevent over-chlorination, which can lead to the formation of alkylsulfur trichlorides. d-nb.info

Over the years, synthetic chemists have expanded the range of starting materials. The oxidative chlorination of propyl mercaptan (propane-1-thiol) is another common approach. Various chlorinating agents have been employed for this transformation, moving beyond elemental chlorine to reagents that offer better control and selectivity. These include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The use of these reagents can lead to cleaner reactions with higher yields under milder conditions.

Another line of synthetic development involves the use of S-alkyl isothiourea salts as precursors. These salts, readily prepared from an alkyl halide (e.g., 1-chloropropane) and thiourea, can be converted to the corresponding sulfenyl chloride through oxidative chlorosulfonation. This approach avoids the direct handling of volatile and odorous thiols.

Emerging Methodologies and Catalysis

Modern synthetic chemistry continually seeks milder, more efficient, and selective methods. In the realm of sulfenyl chloride synthesis, two key areas of innovation are photocatalysis and flow chemistry.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light. Recent research has demonstrated the synthesis of sulfonyl chlorides (a related class of compounds) from thiols and thioacetates using heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI). d-nb.info This methodology proceeds through the formation of a thiyl radical, which then reacts with a chlorine source. The initial step in this oxidative process involves the formation of a sulfenyl chloride intermediate. d-nb.info Extrapolating this, a photocatalytic approach to this compound would involve the light-mediated oxidation of propyl thiol or a derivative in the presence of a suitable chlorine atom donor, offering a potentially greener and more controlled synthetic route.

Flow chemistry , the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages for handling reactive and unstable intermediates like this compound. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, mitigating exothermic reactions that can lead to byproducts. nih.gov Furthermore, unstable intermediates can be generated and immediately used in a subsequent reaction step ("telescoping"), avoiding decomposition upon isolation. A continuous-flow setup for the synthesis of this compound from dipropyl disulfide and chlorine would enhance safety and could improve yield and purity by minimizing residence time and controlling reaction parameters precisely. nih.gov

Below is a comparative table of synthetic strategies for alkyl sulfenyl chlorides, applicable to this compound.

| Method | Starting Material | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Zincke Reaction | Dipropyl Disulfide | Cl₂ | Inert solvent, controlled temperature | Atom economical | Risk of over-chlorination, use of hazardous Cl₂ |

| Thiol Oxidation | Propyl Mercaptan | SO₂Cl₂, NCS | Inert solvent, often low temperature | Milder conditions, better selectivity | Mercaptan is volatile and odorous |

| From Isothiourea Salts | S-propylisothiourea salt | Oxidant + Chloride source | Aqueous or biphasic media | Avoids use of free thiols | Multi-step process from alkyl halide |

| Photocatalysis | Propyl Thiol/Thioacetate | Photocatalyst, light, Cl source | Ambient temperature, visible light | Mild, green, high selectivity | Intermediate step in sulfonyl chloride synthesis |

| Flow Chemistry | Dipropyl Disulfide or Thiol | Cl₂, SO₂Cl₂ | Continuous flow reactor | Enhanced safety, precise control, scalability | Requires specialized equipment |

Interdisciplinary Research Connections

The unique reactivity of the sulfenyl chloride functional group provides a bridge to various scientific disciplines, most notably materials science and medicinal chemistry.

In materials science and polymer chemistry , sulfenyl chlorides are gaining attention as highly reactive monomers for creating novel sulfur-rich polymers. A recently developed process termed "sulfenyl chloride inverse vulcanization" utilizes sulfur monochloride (S₂Cl₂) to copolymerize with unsaturated organic monomers. d-nb.infonih.govresearchgate.net This method overcomes some limitations of traditional inverse vulcanization using elemental sulfur, such as poor monomer miscibility and high reaction temperatures. d-nb.info By analogy, this compound could be envisioned as a monomer or a chain-transfer agent to introduce propylthio moieties into polymer backbones. This could be used to tune the properties of materials, such as their refractive index, thermal stability, and electrochemical properties, potentially leading to new optical plastics or battery components. nih.govrsc.org

In medicinal chemistry and drug discovery , organosulfur compounds are ubiquitous and play a critical role in the biological activity of numerous pharmaceuticals. lmaleidykla.ltnih.gov The sulfenyl chloride group is a powerful tool for electrophilic sulfenylation, allowing for the formation of carbon-sulfur bonds under specific conditions. This reactivity can be harnessed to synthesize complex molecules and potential drug candidates. While this compound itself is not a therapeutic agent, its reactions can be used to install propylthio groups (CH₃CH₂CH₂S-) onto heterocyclic scaffolds or other molecular frameworks, a common strategy in the design of new bioactive compounds. lmaleidykla.ltnih.gov The exploration of sulfenylation reactions is therefore an important avenue in the development of new medicines.

Prognosticating Novel Reactivities and Applications

Future research into this compound and its analogs is likely to focus on harnessing its controlled reactivity for novel synthetic transformations and expanding its utility in applied sciences.

Theoretical and Mechanistic Studies: Computational chemistry is becoming an increasingly powerful tool for predicting reaction outcomes and understanding complex mechanisms. Theoretical studies on the addition of alkyl sulfenyl chlorides to alkenes, for instance, have provided detailed insights into the reaction's potential energy surface, challenging classical descriptions of episulfonium ion intermediates and suggesting concerted, ionic transition states under certain conditions. lmaleidykla.lt Future computational work could predict novel, currently unobserved reactivities of this compound with various unsaturated systems or nucleophiles. This predictive power can guide experimental chemists toward discovering new reactions, for example, in asymmetric sulfenylation or in complex cascade reactions initiated by a sulfenylation step.

New Catalytic Systems: The development of novel catalytic systems to control the reactivity of sulfenyl chlorides is a promising frontier. While photocatalysis is emerging, the design of chiral catalysts for enantioselective sulfenylation reactions remains a significant challenge. Success in this area would provide a direct route to chiral sulfur-containing molecules, which are of high value in medicinal chemistry and materials science. Future catalysts might enable reactions that are currently difficult to achieve, such as site-selective sulfenylation of complex biomolecules or controlled radical reactions initiated by the homolytic cleavage of the S-Cl bond.

Applications in Energy and Sustainability: The field of organosulfur chemistry is being explored for applications in energy storage, particularly in the context of lithium-sulfur batteries. rsc.org Sulfur-rich polymers, which can be synthesized using sulfenyl chloride chemistry, are investigated as potential cathode materials. Future research could focus on designing specific polymers derived from functionalized alkyl sulfenyl chlorides to enhance battery performance, including capacity, cyclability, and safety. Furthermore, as a derivative of sulfur, a widely available and inexpensive element, this compound chemistry aligns with principles of sustainable chemistry, and its use in creating value-added materials from abundant resources is an area ripe for future exploration.

Q & A

Basic Research Questions

Q. How can propyl sulfenyl chloride be synthesized and characterized in a laboratory setting?

- Methodology : Synthesis typically involves reacting propylthiol with chlorine gas under controlled conditions (e.g., inert atmosphere, low temperature). For characterization, use nuclear magnetic resonance (NMR) to confirm the structure (e.g., H and C NMR for sulfur-chlorine bond identification). Infrared (IR) spectroscopy can validate the S-Cl stretching vibration (~500–550 cm). Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, as impurities like disulfides or unreacted thiols may form .

Q. What experimental precautions are essential for handling this compound?

- Methodology : Use inert atmospheres (N or Ar) to prevent hydrolysis or oxidation. Conduct reactions in anhydrous solvents (e.g., dichloromethane) to avoid decomposition. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its corrosive and lachrymatory properties. Monitor for byproducts like HCl using gas sensors .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Document stoichiometric ratios (e.g., thiol-to-chlorine ratio) and reaction times meticulously. Standardize purification steps, such as distillation under reduced pressure. Cross-validate results with independent techniques (e.g., elemental analysis for sulfur/chlorine content) and compare retention times in GC against authentic samples .

Advanced Research Questions

Q. How does solvent choice influence the stability and reactivity of this compound in cross-coupling reactions?

- Methodology : Test solvents with varying polarities (e.g., anisole vs. DCM) to assess solvolysis rates. Use kinetic studies (UV-Vis monitoring of S-Cl bond cleavage) to quantify decomposition pathways. For example, anisole-HCl may cleave sulfenamides, leading to unintended byproducts like diphenyl sulfides . Advanced NMR techniques (e.g., Cl NMR) can track chlorine mobility in reactive media .

Q. What strategies resolve contradictions in proposed mechanisms for this compound-mediated oxidations?

- Methodology : Combine computational modeling (DFT studies) with experimental kinetic isotope effects (KIE) to differentiate between radical vs. ionic pathways. For instance, HOCl-mediated oxidations may proceed via a sulfenyl chloride intermediate, but conflicting reports require isotopic labeling (e.g., S or Cl) to validate intermediates .

Q. How can researchers mitigate competing side reactions when using this compound in nucleophilic substitutions?

- Methodology : Optimize reaction conditions (temperature, catalyst loading) to favor desired pathways. For example, adding scavengers like molecular sieves can trap HCl byproducts, reducing acid-catalyzed side reactions. Monitor reaction progress in real-time using inline IR or mass spectrometry to detect intermediates .

Q. What analytical approaches are recommended for detecting trace decomposition products in this compound samples?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to identify low-abundance species (e.g., sulfonic acids or disulfides). Couple with thermogravimetric analysis (TGA) to assess thermal stability thresholds. Cross-reference with historical decomposition profiles from analogous sulfenyl chlorides .

Data Analysis and Reporting Standards

Q. How should researchers structure methodological details for reproducibility in publications?

- Methodology : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental procedures into main text (key steps) and supplementary information (full protocols). Include raw spectral data (NMR, IR) and chromatograms in supporting files. Clearly annotate deviations from literature methods .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound studies?

- Methodology : Apply multivariate regression to identify variables (e.g., solvent purity, reaction scale) contributing to discrepancies. Use error propagation models to quantify uncertainty in kinetic data. For peer review, provide raw datasets and code for transparency .

Notes on Evidence Utilization

- Safety protocols and synthesis guidelines were derived from Fisher Scientific/Acros Organics SDS and Azoxy Laboratories’ expertise .

- Mechanistic insights were informed by studies on sulfenyl chloride intermediates in oxidation reactions and solvent-mediated decomposition .

- Methodological rigor aligns with analytical chemistry standards and reproducibility frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.